Reduced Lipophilicity vs. Chloro and Methyl Analogs
The target compound exhibits a computed XLogP3 of 1.6, which is 0.4 log-units lower than the 3-methylphenyl analog (XLogP3 = 2.0) and 0.7 log-units lower than the 2-chlorophenyl analog (XLogP3 = 2.3) [1][2][3]. In medicinal chemistry, a difference of 0.5 log-units or more typically translates to at least a 3-fold change in partition coefficient, with implications for aqueous solubility and passive membrane permeability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 2-Chlorophenyl analog: XLogP3 = 2.3; 3-Methylphenyl analog: XLogP3 = 2.0 |
| Quantified Difference | Δ 0.4–0.7 log-units (3- to 5-fold lower partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem |
Why This Matters
Lower lipophilicity favors aqueous solubility and may reduce non-specific protein binding, making 1448060-20-5 preferable for assays requiring soluble compounds or for CNS candidates where excessive lipophilicity is undesirable.
- [1] PubChem Compound Summary for CID 71807828, XLogP3 property. National Center for Biotechnology Information. View Source
- [2] PubChem Compound Summary for CID 71807833, XLogP3 property. National Center for Biotechnology Information. View Source
- [3] PubChem Compound Summary for CID 71807815, XLogP3 property. National Center for Biotechnology Information. View Source
